molecular formula C13H13N5O2 B2811509 2-(2-Methylindolin-1-yl)-5-nitropyrimidin-4-amine CAS No. 1286720-44-2

2-(2-Methylindolin-1-yl)-5-nitropyrimidin-4-amine

Cat. No.: B2811509
CAS No.: 1286720-44-2
M. Wt: 271.28
InChI Key: XZFUDWOTDFDOEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Indolin-Pyrimidine Hybrid Compounds

The strategic fusion of indoline and pyrimidine scaffolds emerged in the early 2000s as researchers sought to combine the pharmacokinetic advantages of saturated heterocycles with the target-binding versatility of aromatic nitrogen-containing systems. Indoline derivatives, with their partially hydrogenated pyrrole ring, offer improved metabolic stability compared to fully aromatic indoles, while pyrimidines provide a planar π-system conducive to interactions with biological targets.

Early hybrid compounds focused on antiviral applications, leveraging the pyrimidine moiety's resemblance to nucleic acid bases. The introduction of nitro groups at position 5 of the pyrimidine ring, as seen in 2-methyl-5-nitropyrimidine, marked a pivotal shift toward targeting enzymatic processes involving electron transfer or nitroreductase activity. The specific incorporation of 2-methylindoline in this compound likely originated from efforts to balance lipophilicity and hydrogen-bonding capacity, as methyl groups on nitrogen heterocycles are known to modulate both solubility and target affinity.

Significance in Heterocyclic Medicinal Chemistry

The compound's dual heterocyclic architecture positions it at the intersection of two pharmacologically privileged structures:

  • Nitropyrimidine Core : The nitro group at position 5 acts as a strong electron-withdrawing group, polarizing the pyrimidine ring and enhancing reactivity toward nucleophilic attack—a property exploited in prodrug designs. This substitution pattern mirrors that observed in 1-((4-Amino-2-methyl-5-pyrimidinyl)methyl)-3-(2-hydroxyethyl)-2-methyl-4-nitroimidazolium, where nitro positioning critically influences biological activity.
  • 2-Methylindoline Moiety : Saturation of the indole ring reduces planarity, potentially improving membrane permeability while retaining aromatic stacking capabilities. The methyl group at position 2 may sterically shield reactive sites, extending metabolic half-life—a design principle evident in N,N-dibenzyl-2-nitropyrimidin-4-amine derivatives.

Table 1 : Key Structural Features and Their Pharmacological Implications

Structural Element Functional Role Analogous Compounds
5-Nitropyrimidine Electron-deficient center for enzymatic recognition 2-Methyl-5-nitropyrimidine
4-Amino substitution Hydrogen-bond donor for target engagement 1-AMHN derivatives
2-Methylindoline Lipophilicity modulator Dibenzylamine analogues

Evolution of Nitropyrimidine Derivatives in Drug Discovery

The development of nitropyrimidine-based therapeutics has progressed through three generations:

  • First-Generation (1990s–2000s) : Simple nitro-aromatics like 2-methyl-5-nitropyrimidine, primarily investigated for antibacterial properties due to nitro group redox activity.
  • Second-Generation (2000s–2010s) : Hybrid structures incorporating nitrogenous side chains, exemplified by 1-((4-Amino-2-methyl-5-pyrimidinyl)methyl)-3-(2-hydroxyethyl)-2-methyl-4-nitroimidazolium. These demonstrated improved selectivity for eukaryotic targets, particularly kinases.
  • Current Generation (2020s–present) : Targeted hybrids like this compound, where stereoelectronic tuning through indoline fusion aims to optimize both pharmacokinetic and pharmacodynamic profiles.

Recent advances in crystallography have revealed that the 5-nitro group's orientation significantly affects binding to ATP pockets in kinases, with meta-substitution (as in this compound) favoring deeper penetration into hydrophobic clefts. This structural insight has driven the synthesis of conformationally restricted analogues, including those with fused indoline systems.

Current Research Landscape and Knowledge Gaps

Despite promising structural features, this compound remains understudied compared to its components. Key research gaps include:

  • Target Identification : While nitropyrimidines are known to interact with kinases and nitric oxide synthases, the specific protein targets of this hybrid remain uncharacterized.
  • Synthetic Methodology : Current routes to similar compounds rely on nucleophilic aromatic substitution (e.g., SNAr reactions as in N,N-dibenzyl-2-nitropyrimidin-4-amine synthesis), but the steric demands of the indoline moiety may necessitate novel coupling strategies.
  • Structure-Activity Relationships : Preliminary data from 2-amino-4-methylpyridine analogues suggest that minor structural modifications (e.g., fluorine substitution) can dramatically alter potency, but equivalent studies on indoline-containing variants are lacking.

Critical Need : Comprehensive profiling of this compound's solubility, metabolic stability, and target engagement kinetics—parameters successfully optimized in related nitropyrimidines like those documented in PubChem entries.

Properties

IUPAC Name

2-(2-methyl-2,3-dihydroindol-1-yl)-5-nitropyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O2/c1-8-6-9-4-2-3-5-10(9)17(8)13-15-7-11(18(19)20)12(14)16-13/h2-5,7-8H,6H2,1H3,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZFUDWOTDFDOEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C3=NC=C(C(=N3)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylindolin-1-yl)-5-nitropyrimidin-4-amine typically involves the reaction of 2-methylindoline with a suitable pyrimidine derivative. One common method involves the nucleophilic substitution reaction where 2-methylindoline reacts with 5-nitropyrimidin-4-amine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, solvent, and concentration, is crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylindolin-1-yl)-5-nitropyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form corresponding oxoindole derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like Pd/C with hydrogen gas or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxoindole derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Research indicates that compounds similar to 2-(2-Methylindolin-1-yl)-5-nitropyrimidin-4-amine exhibit significant biological activities, particularly against various cancer types and viral infections.

  • Cancer Therapeutics
    • Inhibition of Protein Disulfide Isomerase (PDI) : Compounds with structural similarities have been identified as potent inhibitors of PDI, which is implicated in cancer cell proliferation. For instance, studies have shown that certain indole derivatives can effectively inhibit PDI, leading to reduced tumor growth in in vivo models .
    • Synergistic Effects : The combination of PDI inhibitors with other chemotherapeutic agents has shown enhanced efficacy in treating cancers such as ovarian and hepatocellular carcinoma .
  • Antiviral Activity
    • HIV Inhibition : Structural optimization of indolinone derivatives has led to the discovery of dual inhibitors targeting HIV-1 reverse transcriptase and integrase. These compounds demonstrate the ability to block HIV replication effectively . The mechanism involves allosteric inhibition, which stabilizes the enzyme's multimerization and reduces its catalytic flexibility .
  • Kinase Inhibition
    • Spleen Tyrosine Kinase (SYK) Inhibitors : The compound's structure suggests potential as a SYK inhibitor, which is crucial for various signaling pathways in cancer and autoimmune diseases. The development of pyrimidine-based compounds has shown promise in selectively targeting kinases involved in these pathways .

Case Studies

Several case studies highlight the practical applications of this compound in drug development:

StudyFocusFindings
Study 1PDI InhibitionIdentified a series of α-aminobenzylphenol analogues with nanomolar inhibition potency against PDI, suggesting similar efficacy for pyrimidine derivatives .
Study 2HIV ReplicationDeveloped dual inhibitors that effectively block HIV replication; compounds showed low micromolar activity .
Study 3SYK InhibitionInvestigated pyrimidine compounds as potential SYK inhibitors, demonstrating significant anti-cancer activity through selective kinase inhibition .

Mechanism of Action

The mechanism of action of 2-(2-Methylindolin-1-yl)-5-nitropyrimidin-4-amine is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The indole moiety may interact with protein binding sites, while the nitropyrimidine part could participate in redox reactions, influencing cellular pathways and signaling mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Structural Variations and Substituent Effects

The compound’s structural analogs share the 5-nitro-4-aminopyrimidine core but differ in substituents at position 2, influencing physicochemical properties and biological activity. Key examples include:

Compound Name Substituent at Position 2 Molecular Weight Key Properties/Activities Source
2-(2-Methylindolin-1-yl)-5-nitropyrimidin-4-amine 2-Methylindoline ~318.34 High lipophilicity; potential anticancer Inferred
6-[(2-Methylquinolin-8-yl)oxy]-5-nitropyrimidin-4-amine 2-Methylquinoline oxy 350.33 Enhanced π-π stacking; unconfirmed activity
N-(4-Methanesulfonyl-phenyl)-{5-nitro-6-[4-(3-propyl-[1,2,4]oxadiazol-5-yl)piperidin-1-yl]-pyrimidin-4-yl}-amine Oxadiazole-piperidinyl 505.53 HIV-1 NNRTI activity; improved solubility
6-Chloro-N-{4-[(1-methyl-1H-benzimidazol-2-yl)oxy]phenyl}-5-nitropyrimidin-4-amine Chloro + benzimidazole oxy 397.30 Antiviral potential; moderate cytotoxicity
2-(Azepan-1-yl)-6-(4-benzylpiperidin-1-yl)-5-nitropyrimidin-4-amine Azepan + benzylpiperidinyl 410.51 High molecular weight; possible CNS targets

Key Observations:

  • Hydrogen Bonding: Unlike analogs with intramolecular N–H⋯N bonds (e.g., ), the indoline substituent may reduce hydrogen-bonding capacity, affecting crystallization and solubility.
  • Biological Activity: Indoline derivatives are associated with anticancer activity (), while oxadiazole-piperidinyl analogs show HIV-1 inhibition (). The target compound’s indoline group may favor kinase or DNA-intercalation mechanisms.

Physicochemical and Crystallographic Comparisons

  • Crystal Packing: The indoline group may induce weaker π-π stacking (centroid distances ~3.7 Å, as in ) compared to planar quinoline or benzimidazole substituents.
  • Solubility: Nitro groups generally reduce solubility, but polar substituents (e.g., methanesulfonyl in ) mitigate this effect. The indoline derivative may require formulation adjustments for bioavailability.

Biological Activity

2-(2-Methylindolin-1-yl)-5-nitropyrimidin-4-amine is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a complex structure that includes an indole moiety and a nitropyrimidine group. The indole ring is known for its presence in various bioactive compounds, while the nitropyrimidine can participate in redox reactions, influencing cellular pathways.

The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors involved in critical signaling pathways. The following points summarize its proposed mechanisms:

  • Enzyme Interaction : The compound may inhibit certain enzymes within the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth and survival.
  • Redox Activity : The nitropyrimidine component could engage in redox reactions, potentially leading to alterations in oxidative stress levels within cells.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Anticancer Properties : Preliminary studies suggest that the compound may possess anticancer properties by inducing apoptosis in cancer cells through its action on the PI3K pathway.
  • Inhibition of Cell Proliferation : In vitro assays have shown that this compound can inhibit the proliferation of certain cancer cell lines, indicating its potential as a therapeutic agent in oncology .
  • Neuroprotective Effects : Some derivatives related to this compound have been observed to activate neuroprotective pathways, suggesting potential applications in neurodegenerative diseases .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of related compounds and their implications:

StudyFocusFindings
Moreno-Fuquen et al. (2021)Synthesis and CharacterizationInvestigated structural features that enhance activity against chronic myelogenous leukemia (CML). Found significant interactions between nitro groups and other molecular components .
Research on Indole DerivativesNeuroprotectionIndole derivatives similar to this compound showed activation of NRF2 signaling pathways, leading to reduced oxidative stress and improved neuronal viability .
In vitro AssaysAnticancer ActivityDemonstrated that related compounds inhibit cell proliferation in various cancer cell lines, highlighting their therapeutic potential .

Q & A

Q. What are the recommended synthetic routes for 2-(2-Methylindolin-1-yl)-5-nitropyrimidin-4-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution at the 4-position of a 5-nitropyrimidine scaffold. For example, a chloro or nitro precursor (e.g., 6-chloro-5-nitropyrimidin-4-amine) can react with 2-methylindoline under basic conditions (e.g., K2_2CO3_3 in DMF at 80–100°C) . Optimization includes monitoring reaction progress via TLC or LC-MS and adjusting stoichiometry (1.2–1.5 equivalents of nucleophile). Purification often requires column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer :
  • X-ray crystallography : Resolve the 3D conformation, hydrogen-bonding networks (e.g., N–H⋯N interactions), and dihedral angles between the pyrimidine ring and substituents .
  • NMR spectroscopy : Use 1^1H and 13^13C NMR to confirm substitution patterns. For example, the indoline methyl group typically appears as a singlet near δ 2.5 ppm, while the pyrimidine C4-amine resonates near δ 8.0 ppm .
  • Computational modeling : Employ DFT (e.g., B3LYP/6-31G*) to calculate charge distribution and predict reactivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data (e.g., inconsistent IC50_{50} values across assays)?

  • Methodological Answer :
  • Solubility and stability : Test compound stability in assay buffers (e.g., DMSO vs. aqueous media) via HPLC. Aggregation or decomposition may explain variability .
  • Stereochemical effects : If the compound has chiral centers, isolate enantiomers and test separately. Polymorphic forms (e.g., crystal packing differences) can also alter bioavailability .
  • Assay interference : Rule out false positives by including controls (e.g., fluorescence quenching in cell-based assays) .

Q. What strategies are effective for designing derivatives to study structure-activity relationships (SAR)?

  • Methodological Answer :
  • Core modifications : Replace the nitro group at C5 with other electron-withdrawing groups (e.g., CF3_3, CN) to assess electronic effects on binding .
  • Indoline substitutions : Introduce halogens or methyl groups at the indoline’s 5- or 6-positions to probe steric effects .
  • Bioisosteric replacements : Substitute the pyrimidine ring with triazine or quinazoline scaffolds while retaining the 4-amine group .

Q. What methodologies are recommended for elucidating the compound’s mechanism of action?

  • Methodological Answer :
  • Enzyme inhibition assays : Use purified target enzymes (e.g., kinases) with radiometric or fluorogenic substrates to measure inhibition kinetics .
  • Cellular thermal shift assays (CETSA) : Confirm target engagement by monitoring protein stabilization upon compound binding .
  • Molecular docking : Align the compound’s structure (from XRD or DFT) with target protein active sites (e.g., ATP-binding pockets) using software like AutoDock Vina .

Q. How can analytical discrepancies (e.g., unexpected HPLC peaks) be addressed during purity assessment?

  • Methodological Answer :
  • Tautomerism : Check for tautomeric equilibria (e.g., amine ↔ imine forms) using pH-dependent NMR or UV-Vis spectroscopy .
  • Degradation products : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and identify byproducts via LC-HRMS .
  • Residual solvents : Quantify using GC-MS, especially if polar aprotic solvents (DMF, DMSO) were used in synthesis .

Q. What considerations are critical for in vivo studies involving this compound?

  • Methodological Answer :
  • Pharmacokinetics : Assess oral bioavailability and half-life in rodent models. Use LC-MS/MS to measure plasma concentrations over time .
  • Metabolite profiling : Identify Phase I/II metabolites using liver microsomes and human recombinant enzymes .
  • Toxicity screening : Conduct acute toxicity tests (OECD 423) and monitor organ histopathology after 14-day exposure .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.